(4-Chlorophenyl)methyl 3,5-dinitrobenzoate
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Overview
Description
(4-Chlorophenyl)methyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a 4-chlorobenzyl group attached to a 3,5-dinitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methyl 3,5-dinitrobenzoate typically involves the esterification of 4-chlorobenzyl alcohol with 3,5-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorous pentachloride (PCl₅) to form the corresponding 3,5-dinitrobenzoyl chloride, which then reacts with 4-chlorobenzyl alcohol to yield the ester .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzyl alcohol and 3,5-dinitrobenzoic acid
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Reduction: 4-Chlorobenzyl 3,5-diaminobenzoate.
Hydrolysis: 4-Chlorobenzyl alcohol and 3,5-dinitrobenzoic acid
Scientific Research Applications
(4-Chlorophenyl)methyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methyl 3,5-dinitrobenzoate involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular membranes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3,5-dinitrobenzoic acid
- 3,5-Dinitrobenzoic acid
- 4-Chloro-3,5-dinitrobenzotrifluoride
- 2,4-Dinitrobenzoic acid
- 4-Nitrobenzoic acid
Uniqueness
(4-Chlorophenyl)methyl 3,5-dinitrobenzoate is unique due to the presence of both a 4-chlorobenzyl group and two nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the 4-chlorobenzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes .
Properties
Molecular Formula |
C14H9ClN2O6 |
---|---|
Molecular Weight |
336.68g/mol |
IUPAC Name |
(4-chlorophenyl)methyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C14H9ClN2O6/c15-11-3-1-9(2-4-11)8-23-14(18)10-5-12(16(19)20)7-13(6-10)17(21)22/h1-7H,8H2 |
InChI Key |
QNIUGMTXWQOPIQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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